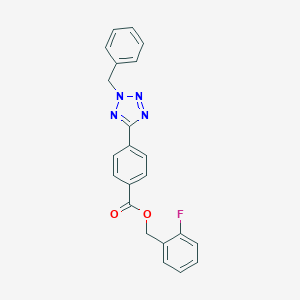
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE is a complex organic compound with the molecular formula C22H17FN4O2 It is characterized by the presence of a fluorobenzyl group and a benzyl-tetrazole moiety attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with the fluorobenzyl and benzoate groups. Common reagents used in these reactions include azides, benzyl halides, and fluorobenzyl alcohols. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques, including chromatography and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzyl 4-(2-methyl-2H-tetraazol-5-yl)benzoate
- 2-fluorobenzyl 4-(2-ethyl-2H-tetraazol-5-yl)benzoate
- 2-fluorobenzyl 4-(2-phenyl-2H-tetraazol-5-yl)benzoate
Uniqueness
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE is unique due to the presence of both the fluorobenzyl and benzyl-tetrazole groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C22H17FN4O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate |
InChI |
InChI=1S/C22H17FN4O2/c23-20-9-5-4-8-19(20)15-29-22(28)18-12-10-17(11-13-18)21-24-26-27(25-21)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
BEOXNSZJLUDKFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















